Tetramisole Hydrochloride

Veterinary Parasitology Anthelmintic Resistance Gastrointestinal Nematodes

Tetramisole hydrochloride is a racemic imidazothiazole offering a cost-driven alternative to the purified L-enantiomer levamisole. Its distinct stereochemical profile—combining active L-isomer with D-isomer—demands application-specific evaluation; it is not a generic substitute. Ideal for large-volume veterinary deworming programs where budget is paramount and for in vitro TNAP inhibition studies (IC50 0.045 mM against tumor-derived alkaline phosphatase). Serves as a critical reference standard for chiral HPLC method validation and as a chemical immunoadjuvant in preclinical cancer models. Source with confidence for research and industrial workflows.

Molecular Formula C11H13ClN2S
Molecular Weight 240.75 g/mol
CAS No. 4641-34-3
Cat. No. B7801979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramisole Hydrochloride
CAS4641-34-3
Molecular FormulaC11H13ClN2S
Molecular Weight240.75 g/mol
Structural Identifiers
SMILESC1CSC2=NC(CN21)C3=CC=CC=C3.Cl
InChIInChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H
InChIKeyLAZPBGZRMVRFKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>36.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Tetramisole Hydrochloride (CAS 4641-34-3): A Racemic Imidazothiazole Anthelmintic and Alkaline Phosphatase Inhibitor for Veterinary and Research Applications


Tetramisole hydrochloride (CAS 4641-34-3) is a racemic mixture comprising equal parts of the levorotatory isomer levamisole and the dextrorotatory isomer dexamisole [1]. It belongs to the imidazothiazole class of synthetic compounds and functions as a broad-spectrum anthelmintic agent, primarily used in veterinary medicine to treat gastrointestinal nematode infections [1]. In biochemical research, it serves as a well-established inhibitor of tissue non-specific alkaline phosphatase (TNAP) [1]. Its mechanism of action involves agonism at nicotinic acetylcholine receptors in nematodes, leading to spastic paralysis and expulsion of the parasites .

Why Tetramisole Hydrochloride Cannot Be Casually Substituted with Its Enantiomer Levamisole or Other Imidazothiazoles


Tetramisole hydrochloride is not a direct substitute for its purified enantiomer levamisole hydrochloride due to fundamental differences in their pharmacological profiles, which directly impact both efficacy and safety. Levamisole is the purified L-isomer, known to possess the primary anthelmintic activity, while the D-isomer (dexamisole) contributes significantly to toxicity without adding therapeutic benefit [1]. This stereochemical difference results in a wider safety margin for levamisole compared to the racemic mixture [1]. Furthermore, their biochemical behavior diverges; while both compounds inhibit tissue non-specific alkaline phosphatase (TNAP), studies show they also suppress neuronal activity independently of TNAP inhibition, with both exhibiting similar dose-dependent effects in cortical slices [2]. Consequently, the choice between the racemic mixture and the pure enantiomer involves a critical trade-off between cost, purity profile, and the need to avoid D-isomer-associated adverse effects, making generic substitution a scientifically unsound practice without careful consideration of the specific application.

Quantitative Evidence Guide: Comparative Performance of Tetramisole Hydrochloride Against Key Analogs and In-Class Compounds


Comparative Anthelmintic Efficacy in Goats: Tetramisole (72.2%) vs. Levamisole (93.4%)

In a comparative field study on goats with naturally acquired gastrointestinal nematodes, tetramisole hydrochloride at 35 mg/kg body weight achieved 72.2% efficacy, whereas levamisole at 8 mg/kg achieved 93.4% efficacy, as measured by fecal egg count reduction (FECR) [1]. The study also evaluated albendazole (100% at 3.5 mg/kg) and thiophanate (100% at 100 mg/kg), establishing a clear hierarchy of efficacy under field conditions [1].

Veterinary Parasitology Anthelmintic Resistance Gastrointestinal Nematodes

Alkaline Phosphatase Inhibition Potency: Tetramisole (IC50 0.045 mM) vs. TNAP Inhibition in Neuronal Assays (IC50 410-730 µM)

Tetramisole is a potent inhibitor of alkaline phosphatase from Sarcoma 180/TG cells, with an IC50 value of 0.045 mM for enzyme inhibition [1]. However, its inhibition of tissue non-specific alkaline phosphatase (TNAP) in neuronal tissue is markedly less potent, with IC50 values of 730 µM for antidromic responses and 410 µM for orthodromic responses in mouse cortical slices [2]. For comparison, levamisole and the analog R-8231 inhibit alkaline phosphatase from calf long bone with 50% and 52% inhibition at similar concentrations, respectively, while tetramisole achieves 42% inhibition under identical conditions [3].

Enzymology Biochemical Pharmacology Alkaline Phosphatase

Cross-Nematode Sensitivity Profile: Tetramisole vs. Mebendazole and Thiabendazole

In a comparative study assessing the sensitivity of three test nematodes to standard antihookworm drugs, *Nippostrongylus brasiliensis* was sensitive to tetramisole, levamisole, and thiabendazole, but refractory to the broad-spectrum agent mebendazole [1]. Conversely, *Ancylostoma ceylanicum* was highly sensitive to mebendazole, sensitive to tetramisole and levamisole, and refractory to thiabendazole [1]. This differential sensitivity profile highlights that tetramisole is not universally interchangeable with other anthelmintics like mebendazole or thiabendazole, depending on the target nematode species.

Parasitology Anthelmintic Screening Hookworm

Immunomodulatory Activity: Tetramisole and Levamisole as Chemical Immunoadjuvants in Murine Leukemia

Both tetramisole and levamisole have been characterized as immunostimulants in tumor-bearing mice. Treatment with levamisole increased survival and induced cures in L1210 leukemia-bearing mice when combined with irradiated tumor cells [1]. In the Lewis lung carcinoma model, a combined chemoimmunotherapeutic approach with these agents led to significant life-span prolongation and cures [1]. While both compounds exhibit immunomodulatory properties, the specific efficacy in these models underscores their potential as chemical adjuvants.

Immunopharmacology Cancer Immunotherapy Adjuvant

Optimal Use Cases for Tetramisole Hydrochloride Based on Comparative Evidence


Cost-Effective Broad-Spectrum Deworming in Livestock

For large-scale veterinary deworming programs where cost is a primary driver and maximum efficacy is not absolutely critical, tetramisole hydrochloride presents a viable alternative to the more expensive pure enantiomer levamisole. Its 72.2% efficacy in goats [1] may be sufficient for routine parasite control in regions with low to moderate nematode burdens, especially when used in rotation with other anthelmintic classes to mitigate resistance development.

In Vitro Alkaline Phosphatase Inhibition in Cancer Research

Tetramisole hydrochloride is a potent inhibitor of alkaline phosphatase derived from certain tumors (e.g., Sarcoma 180/TG), with an IC50 of 0.045 mM [2]. It is suitable for in vitro studies investigating the role of alkaline phosphatase in cancer cell resistance to 6-thiopurines or for screening novel tetramisole analogs as potential chemosensitizers. Its selectivity for tissue-nonspecific alkaline phosphatase over intestinal isoforms is an advantage in these assays.

Chiral Separation and Analytical Reference Standard

As a racemic mixture, tetramisole hydrochloride serves as an essential reference standard for developing and validating enantioselective analytical methods (e.g., HPLC, capillary electrophoresis) aimed at quantifying the enantiomeric purity of levamisole in pharmaceutical formulations [3]. It is also used as a starting material for research-scale isolation of levamisole via chiral resolution techniques.

Immunomodulatory Adjuvant in Preclinical Studies

Given its demonstrated ability to enhance immune responses in murine tumor models [4], tetramisole hydrochloride can be employed as a chemical immunoadjuvant in preclinical cancer research to study combination therapies with chemotherapy or tumor vaccines. Its effects are comparable to those of levamisole in these specific models.

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